1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline. These intermediates are then coupled through a urea linkage under controlled conditions.
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Step 1: Synthesis of 4-methoxyphenethylamine
- Starting material: 4-methoxybenzaldehyde
- Reaction: Reduction using sodium borohydride (NaBH4) to form 4-methoxybenzyl alcohol, followed by amination with ammonia (NH3) to yield 4-methoxyphenethylamine.
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Step 2: Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Starting material: Thiophene-2-carboxylic acid
- Reaction: Cyclization with aniline derivatives under acidic conditions to form the tetrahydroquinoline ring.
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Step 3: Coupling Reaction
- Reactants: 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Reaction: Formation of the urea linkage using phosgene (COCl2) or a safer alternative like triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
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Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The carbonyl group in the thiophene moiety can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
- Reagents: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amide
- 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Uniqueness
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-6-17(7-10-20)12-13-25-24(29)26-19-8-11-21-18(16-19)4-2-14-27(21)23(28)22-5-3-15-31-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYVNIMBIINBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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